1-(4-bromophenyl)-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-tetrazole
Overview
Description
1-(4-bromophenyl)-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-tetrazole is a complex organic compound that features a tetrazole ring substituted with bromophenyl and chlorophenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-tetrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be done using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonylation: The chlorophenylsulfonyl group is introduced through a sulfonylation reaction, where a chlorophenylsulfonyl chloride reacts with the tetrazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrazoles, while oxidation and reduction can modify the functional groups attached to the tetrazole ring.
Scientific Research Applications
1-(4-bromophenyl)-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.
Biological Studies: It can be used to study the interactions of tetrazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The bromophenyl and chlorophenylsulfonyl groups can further influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
- 4-chlorophenyl N-(4-bromophenyl)carbamate
- (3-(4-bromophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-yl)methanol
Uniqueness
1-(4-bromophenyl)-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-tetrazole is unique due to the presence of both bromophenyl and chlorophenylsulfonyl groups attached to the tetrazole ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-5-[(4-chlorophenyl)sulfonylmethyl]tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN4O2S/c15-10-1-5-12(6-2-10)20-14(17-18-19-20)9-23(21,22)13-7-3-11(16)4-8-13/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOTYQIMTAYFKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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